molecular formula C12H18N4O3 B14930222 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one

2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B14930222
M. Wt: 266.30 g/mol
InChI Key: BZEKDQKKEZDQAE-UHFFFAOYSA-N
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Description

2-METHYL-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE is a complex organic compound that features a pyrazole ring substituted with a nitro group and a pyrrolidinyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrazole ring.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: Various substitution reactions can occur, especially at the pyrazole ring or the pyrrolidinyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

2-METHYL-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible pharmacological applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-1H-pyrazole derivatives: Compounds with similar pyrazole rings and nitro groups.

    Pyrrolidinyl-substituted compounds: Molecules featuring the pyrrolidinyl group.

Uniqueness

The uniqueness of 2-METHYL-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C12H18N4O3

Molecular Weight

266.30 g/mol

IUPAC Name

2-methyl-3-(5-methyl-3-nitropyrazol-1-yl)-1-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C12H18N4O3/c1-9(12(17)14-5-3-4-6-14)8-15-10(2)7-11(13-15)16(18)19/h7,9H,3-6,8H2,1-2H3

InChI Key

BZEKDQKKEZDQAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C(=O)N2CCCC2)[N+](=O)[O-]

Origin of Product

United States

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